molecular formula C26H23ClN4O4 B2696487 N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941989-97-5

N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2696487
CAS No.: 941989-97-5
M. Wt: 490.94
InChI Key: APJLFZFKDNGBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23ClN4O4 and its molecular weight is 490.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that integrates multiple functional groups, including a chlorophenyl moiety, a furan-2-carbonyl group, and a piperazine unit linked to a quinoline structure. This unique combination suggests potential biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H23ClN4O4, with a molecular weight of 490.94 g/mol. The compound features several functional groups that contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Properties :
    • The presence of the quinoline structure is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have shown that derivatives containing furan and quinoline structures can effectively inhibit COX enzymes, suggesting their potential as analgesic agents.
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties through various mechanisms, including disruption of bacterial cell walls and interference with metabolic pathways. For instance, derivatives with piperazine rings have shown enhanced binding affinity to bacterial targets .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may also possess anticancer properties, as indicated by molecular docking studies which predict effective interactions with cancer-related targets. Some related compounds have shown significant activity in MTT assays against cancer cell lines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Receptor Binding : The piperazine moiety may enhance receptor binding affinity, potentially increasing the efficacy of the compound in modulating biological pathways relevant to inflammation and pain management .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to similar compounds:

Compound NameKey FeaturesBiological Activity
N-(4-chlorophenyl)-N'-(quinolin-8-yloxy)ureaUrea linkage instead of amideAnticancer properties
4-(furan-2-carbonyl)piperazineLacks quinoline moietyAntimicrobial activity
5-methylquinolinone derivativesQuinoline backboneAntimicrobial and anti-inflammatory effects
Phenoxyacetic acid derivativesSimple phenoxy structureAnalgesic activity

This comparison highlights how the intricate combination of piperazine, furan, and quinoline functionalities in N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yloxy)acetamide may confer unique mechanisms of action that could lead to enhanced therapeutic efficacy compared to simpler analogs .

Case Studies

Several case studies have explored the synthesis and biological evaluation of compounds related to N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-ylyloxy)acetamide). For example:

  • Antimicrobial Studies : A study synthesized various piperazine derivatives and evaluated their antimicrobial activity using tube dilution techniques. Some derivatives exhibited significant antimicrobial effects comparable to standard drugs like ciprofloxacin .
  • Anticancer Activity Assessment : In vitro tests using MTT assays revealed that certain synthesized derivatives showed promising anticancer activity, although they were less effective than established chemotherapeutics like 5-fluorouracil .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O4/c27-19-7-9-20(10-8-19)28-24(32)17-35-21-4-1-3-18-6-11-23(29-25(18)21)30-12-14-31(15-13-30)26(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJLFZFKDNGBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.